N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the cyclopropyl and trifluoromethylphenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, ensuring efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide include:
- N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxamide
- N-{4-cyano-3-(trifluoromethyl)phenyl}-2-methacrylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C16H19F3N2O2 |
---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-[[3-(trifluoromethyl)phenyl]methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)12-3-1-2-11(8-12)9-21-6-7-23-14(10-21)15(22)20-13-4-5-13/h1-3,8,13-14H,4-7,9-10H2,(H,20,22) |
InChI Key |
UPYAKCPLKZSYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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